Cas no 939710-60-8 (N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide)

N-(1,3-Benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a chlorinated pyridine moiety via a carboxamide bridge. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The presence of the benzothiazole ring enhances binding affinity to biological targets, while the chloro-substituted pyridine contributes to reactivity and selectivity. The ethyl group on the amide nitrogen modulates lipophilicity and metabolic stability. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including potential kinase inhibitors and antimicrobial agents. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship studies.
N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide structure
939710-60-8 structure
Product Name:N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide
CAS No:939710-60-8
MF:C15H12ClN3OS
MW:317.793280601501
CID:6569465
PubChem ID:16559857
Update Time:2025-06-09

N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26609380
    • Z73388572
    • AKOS001445357
    • 939710-60-8
    • N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide
    • Inchi: 1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-13(16)17-9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3
    • InChI Key: NQZGCZUKTVOEEA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(N(C1=NC2C=CC=CC=2S1)CC)=O

Computed Properties

  • Exact Mass: 317.0389609g/mol
  • Monoisotopic Mass: 317.0389609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 74.3Ų

N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26609380-0.05g
N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide
939710-60-8 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide

N-(1,3-Benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide: A Comprehensive Overview

The compound with CAS No. 939710-60-8, known as N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structure, which combines a benzothiazole ring system with a pyridine moiety, both of which are well-known for their versatile chemical properties. The presence of a chlorine substituent at the 6-position of the pyridine ring further enhances its reactivity and functional diversity.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and pharmaceuticals. The benzothiazole group is known for its ability to act as a photosensitizer, making it valuable in photovoltaic applications and light-sensitive materials. Meanwhile, the pyridine ring provides a platform for further functionalization, enabling the creation of hybrid materials with tailored properties.

One of the most promising areas of research involving N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide is its role in drug discovery. The compound's structure allows for interactions with biological systems at multiple levels, making it a candidate for targeting specific proteins or enzymes. Researchers have explored its potential as an inhibitor of certain kinases, which are crucial in various disease pathways, including cancer and inflammatory disorders.

In addition to its biological applications, this compound has also been investigated for its electronic properties. The combination of benzothiazole and pyridine groups creates a molecule with enhanced electron transport capabilities. This makes it a strong candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the precise control of its molecular architecture, further enhancing its performance in these applications.

The synthesis of N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent functionalization of the pyridine moiety. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both academic and industrial applications.

From an environmental standpoint, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Initial findings suggest that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further studies are required to fully understand its long-term environmental impact and ensure sustainable practices in its production and use.

In conclusion, N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide represents a cutting-edge material with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in chemistry, biology, and materials science. As ongoing research continues to uncover new insights into its properties and capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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